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molecular formula C11H15NO2 B2383335 Ethyl 3-(6-methylpyridin-2-yl)propanoate CAS No. 502609-55-4

Ethyl 3-(6-methylpyridin-2-yl)propanoate

Cat. No. B2383335
M. Wt: 193.246
InChI Key: PBYUJOOXGLPGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511144B2

Procedure details

To a solution of 1.39 g (7.85 mmol) of 3-(6-methylpyridin-2-yl)acrylic acid ethyl ester in methanol (50 mL) was added 200 mg of 10% palladium-carbon, and stirred for 4 hours at room temperature under an atmosphere of hydrogen. The solution was filtered through Celite and the obtained filtrate was concentrated under a reduced pressure. The residue was purified by silica gel chromatography (developing solvent; hexane:ethyl acetate=3:1 to 2:1) to obtain 1.09 g (6.09 mmol) of 3-(6-methylpyridin-2-yl)propionic acid ethyl ester (IX-129) as colorless oil. Its physical property is shown below.
Name
3-(6-methylpyridin-2-yl)acrylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N:8]=1)[CH3:2]>CO.[C].[Pd]>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N:8]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
3-(6-methylpyridin-2-yl)acrylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Smiles
C(C)OC(C=CC1=NC(=CC=C1)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (developing solvent; hexane:ethyl acetate=3:1 to 2:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CCC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.09 mmol
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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